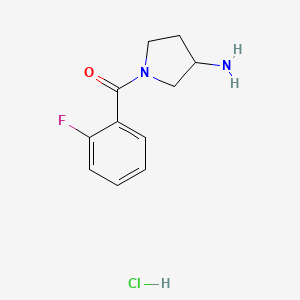
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride
Descripción general
Descripción
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a synthetic compound with the CAS Number: 1461705-18-9 . It has a molecular weight of 244.7 . The IUPAC name for this compound is (3-aminopyrrolidin-1-yl) (2-fluorophenyl)methanone hydrochloride . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is 1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9 (10)11 (15)14-6-5-8 (13)7-14;/h1-4,8H,5-7,13H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is an oil . It is stored at room temperature .Aplicaciones Científicas De Investigación
“1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride” is a chemical compound with the CAS Number: 1461705-18-9 . It has a molecular weight of 244.7 and its IUPAC name is (3-aminopyrrolidin-1-yl)(2-fluorophenyl)methanone hydrochloride . It’s typically stored at room temperature and appears as an oil .
The compound contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . Pyrrolidine rings are widely used in medicinal chemistry to develop compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
The compound contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . Pyrrolidine rings are widely used in medicinal chemistry to develop compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
The compound contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . Pyrrolidine rings are widely used in medicinal chemistry to develop compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Safety And Hazards
Propiedades
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14;/h1-4,8H,5-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJRUEBAENLOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




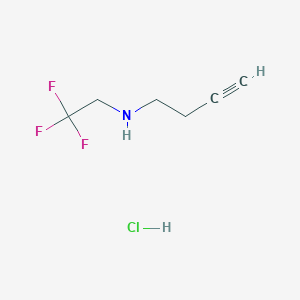


![1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine](/img/structure/B1448387.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)

![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)
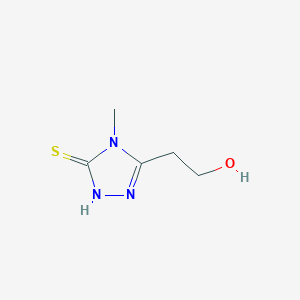
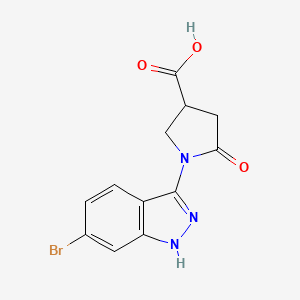
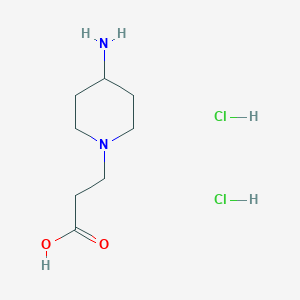


![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)